

Proguanil and Chloroquine: A Comparative Analysis of Antimalarial Efficacy

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Compound of Interest

Compound Name: *Proguanil Hydrochloride*

Cat. No.: *B1679174*

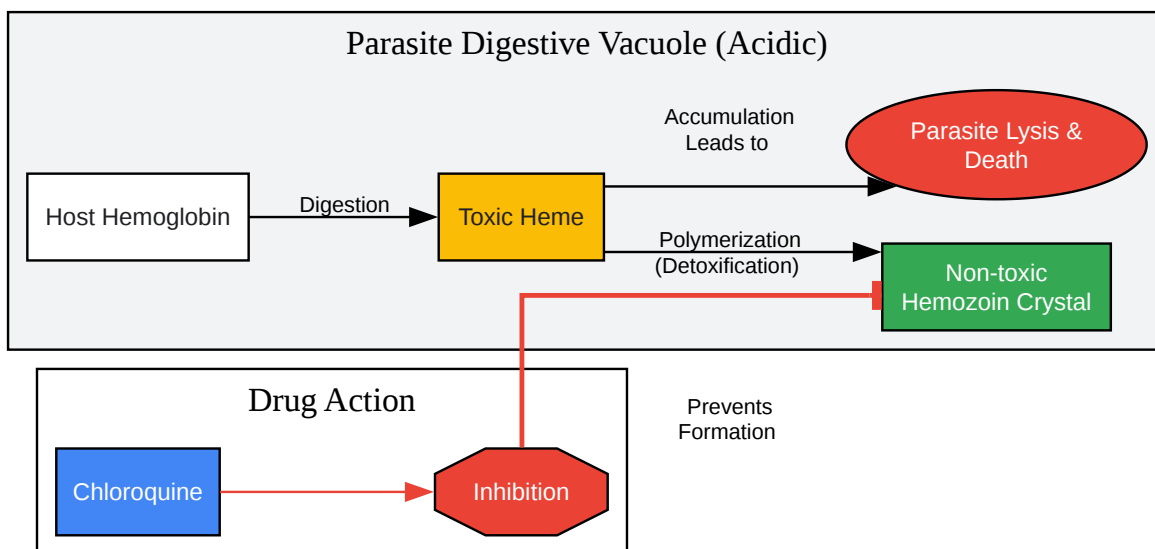
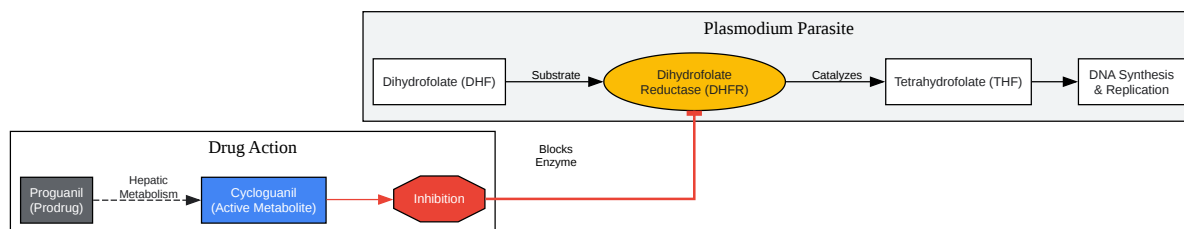
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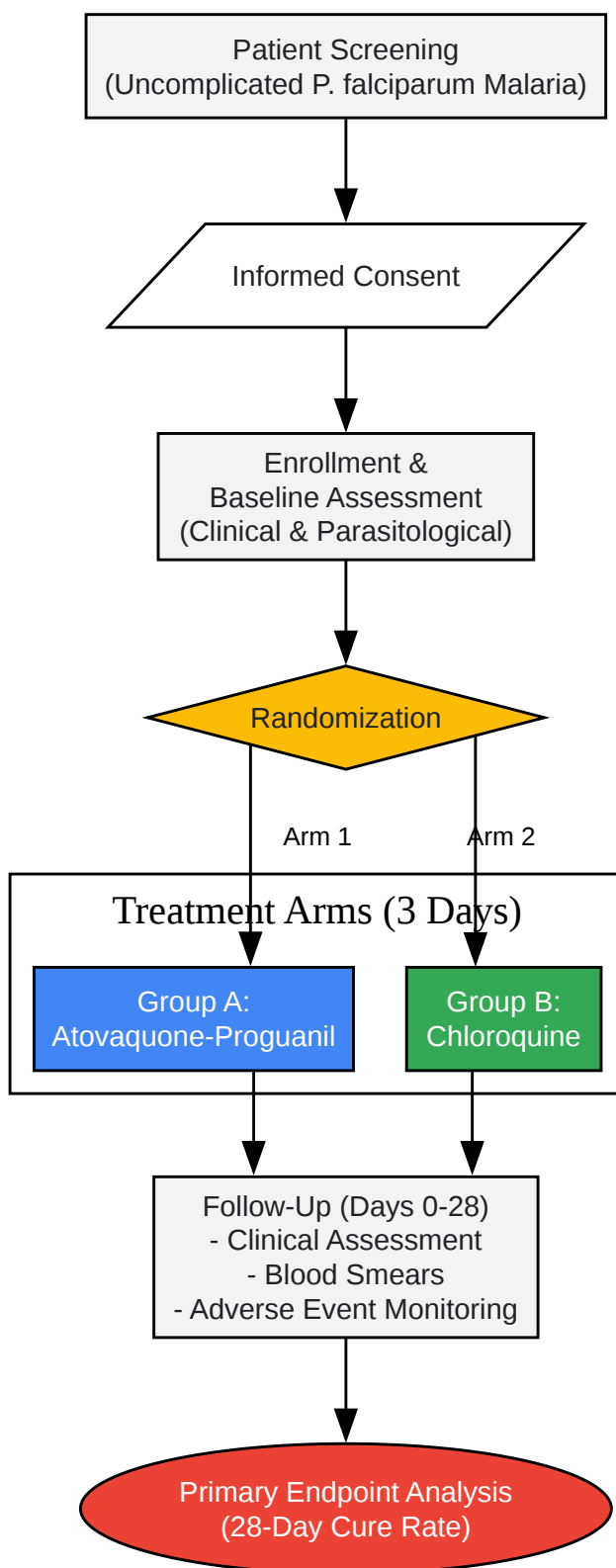
In the landscape of antimalarial therapeutics, both **proguanil hydrochloride** and chloroquine have historically served as cornerstone agents. However, the emergence and spread of drug-resistant *Plasmodium falciparum* have necessitated a continual re-evaluation of their clinical efficacy. This guide provides a detailed comparison of proguanil and chloroquine, drawing upon data from key clinical studies, with a focus on their mechanisms of action, clinical efficacy, and the methodologies used to evaluate them. While proguanil is now rarely used as a monotherapy for treatment, it is a critical component of the synergistic combination drug Atovaquone-Proguanil (A/P). Therefore, this comparison focuses on the efficacy of this combination against chloroquine.

Mechanisms of Action: Two Distinct Pathways

The antimalarial actions of proguanil and chloroquine target different metabolic pathways within the parasite, a distinction crucial for understanding their synergistic potential and the mechanisms of resistance.

Proguanil Hydrochloride: Proguanil is a prodrug that undergoes hepatic metabolism to its active form, cycloguanil.^[1] Cycloguanil's primary mechanism is the inhibition of the parasitic enzyme dihydrofolate reductase (DHFR).^{[1][2]} This enzyme is essential for the folate synthesis pathway, which produces precursors required for DNA and protein synthesis.^[1] By blocking DHFR, cycloguanil halts parasite replication and growth.^{[1][2]} Proguanil itself, independent of its conversion to cycloguanil, is believed to possess a separate mechanism of action that enhances the effect of atovaquone by acting as a mitochondrial sensitiser.^{[3][4]}





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